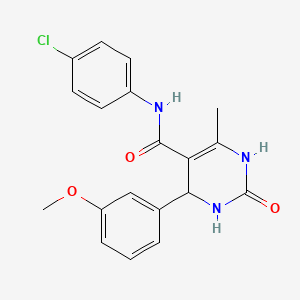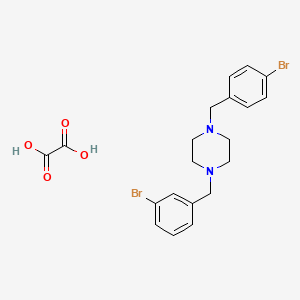
N-(2,6-dimethylphenyl)-N'-(4-methylbenzyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-dimethylphenyl)-N'-(4-methylbenzyl)ethanediamide, commonly known as DMBA, is a synthetic compound that has been extensively used in scientific research. DMBA belongs to the class of amides and is widely used as a chemical carcinogen to study the mechanisms of cancer development and progression.
科学的研究の応用
DMBA is widely used as a chemical carcinogen to study the mechanisms of cancer development and progression. It has been used in various animal models to induce tumors and study the effects of potential anticancer drugs. DMBA is also used to study the role of various genes and proteins in cancer development and progression. DMBA-induced tumors have been used to study the effects of radiation and chemotherapy on cancer cells.
作用機序
DMBA acts as a carcinogen by inducing DNA damage and mutations. It forms DNA adducts, which are covalent bonds between DMBA and DNA. These adducts can cause DNA damage, leading to mutations and cancer development. DMBA also induces oxidative stress, which can further damage DNA and promote cancer development.
Biochemical and Physiological Effects:
DMBA-induced tumors have been shown to have similar biochemical and physiological characteristics to human tumors. They exhibit altered gene expression, increased cell proliferation, and decreased apoptosis. DMBA-induced tumors also exhibit angiogenesis, which is the formation of new blood vessels to supply nutrients and oxygen to the tumor.
実験室実験の利点と制限
DMBA has several advantages for lab experiments. It is a well-established carcinogen that has been extensively used in scientific research. DMBA-induced tumors are similar to human tumors, making them a useful model for studying cancer development and progression. However, DMBA has some limitations. It is a potent carcinogen that can be hazardous to handle, and its use requires strict safety protocols. DMBA-induced tumors may not fully replicate human tumors, and caution must be exercised when extrapolating results to humans.
将来の方向性
DMBA has several potential future directions for research. One area of research is the development of new anticancer drugs that can target DMBA-induced tumors. Another area of research is the identification of biomarkers that can predict the development of DMBA-induced tumors. DMBA-induced tumors can also be used to study the effects of lifestyle factors such as diet and exercise on cancer development and progression. Finally, DMBA-induced tumors can be used to study the effects of environmental pollutants on cancer development and progression.
Conclusion:
In conclusion, DMBA is a synthetic compound that has been extensively used in scientific research as a chemical carcinogen. It is widely used to study the mechanisms of cancer development and progression and has several advantages and limitations for lab experiments. DMBA-induced tumors have similar biochemical and physiological characteristics to human tumors, making them a useful model for studying cancer. DMBA has several potential future directions for research, including the development of new anticancer drugs and the identification of biomarkers for cancer prediction.
合成法
The synthesis of DMBA involves the reaction between 2,6-dimethylaniline and 4-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction yields the desired product, DMBA, which is then purified through recrystallization. The purity of DMBA is essential for its use in scientific research, and various methods have been developed to ensure its purity.
特性
IUPAC Name |
N'-(2,6-dimethylphenyl)-N-[(4-methylphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-12-7-9-15(10-8-12)11-19-17(21)18(22)20-16-13(2)5-4-6-14(16)3/h4-10H,11H2,1-3H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYULYPSWASTLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=C(C=CC=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2,6-dimethylphenyl)-N-[(4-methylphenyl)methyl]oxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(1H-imidazol-1-yl)propyl]-3-nitrobenzamide](/img/structure/B4964029.png)
![2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B4964045.png)
![4-butoxy-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B4964050.png)

![(cyclopropylmethyl)[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propylamine](/img/structure/B4964062.png)

![5-(2-fluorophenyl)-N-[(1-isobutyl-4-piperidinyl)methyl]-1,2,4-triazin-3-amine](/img/structure/B4964082.png)
![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[(3-methyl-5-isoxazolyl)methyl]benzamide](/img/structure/B4964085.png)



![N~1~-(3-bromophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4964122.png)

![N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B4964139.png)